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Compound of Interest

Compound Name: 7-Octenyl Acetate

CAS No.: 5048-35-1

Cat. No.: B1315577

Get Quote

Introduction
7-Octenyl acetate (C₁₀H₁₈O₂) is an unsaturated ester that possesses a characteristic fruity

and floral aroma, making it a valuable ingredient in the flavor and fragrance industry.[1] Its

chemical structure, consisting of a C8 carbon chain with a terminal double bond and an acetate

functional group, dictates its unique spectroscopic properties. A thorough understanding of its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is

paramount for its unambiguous identification, quality control, and for researchers exploring its

synthesis and applications. This technical guide provides an in-depth analysis of the

spectroscopic data of 7-octenyl acetate, grounded in established scientific principles and

experimental best practices.

Molecular Structure and Key Features
The structural formula of 7-octenyl acetate is crucial for interpreting its spectroscopic data.

The molecule comprises a terminal vinyl group, a flexible six-carbon methylene chain, and a

terminal acetate group. These distinct structural motifs give rise to characteristic signals in each

spectroscopic technique.
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Caption: Molecular structure of 7-octenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 7-octenyl acetate, both ¹H and ¹³C NMR provide detailed structural information.

¹H NMR Spectroscopy
The proton NMR spectrum of 7-octenyl acetate exhibits distinct signals corresponding to the

different proton environments in the molecule. The chemical shifts are influenced by the

proximity of electronegative oxygen atoms and the π-system of the double bond.

Table 1: Predicted ¹H NMR Spectral Data for 7-Octenyl Acetate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.8 m 1H =CH- (C7)

~5.0 m 2H =CH₂ (C8)

~4.1 t 2H -CH₂-O- (C1)

~2.0 s 3H -C(=O)-CH₃

~2.0 m 2H -CH₂-C= (C6)

~1.6 m 2H -CH₂-CH₂-O- (C2)

~1.3 m 6H -(CH₂)₃- (C3, C4, C5)

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual

experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

Vinyl Protons: The protons on the terminal double bond appear in the downfield region. The

methine proton (=CH-) at C7 is expected around 5.8 ppm as a multiplet due to coupling with
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the terminal methylene protons and the allylic protons. The geminal protons of the terminal

methylene group (=CH₂) at C8 are expected to appear around 5.0 ppm as a multiplet.

Methylene Protons Adjacent to Oxygen: The two protons on the carbon attached to the

acetate oxygen (C1) are deshielded and appear as a triplet around 4.1 ppm, coupled to the

neighboring methylene protons.

Acetyl Protons: The three equivalent protons of the methyl group in the acetate moiety give

rise to a sharp singlet at approximately 2.0 ppm.

Allylic Protons: The methylene protons at C6, adjacent to the double bond, are expected to

resonate around 2.0 ppm as a multiplet.

Aliphatic Methylene Protons: The remaining methylene protons in the alkyl chain (C2, C3,

C4, C5) appear as a complex multiplet in the upfield region, typically between 1.3 and 1.6

ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Octenyl Acetate

Chemical Shift (δ, ppm) Assignment

~171 C=O (acetate)

~139 =CH- (C7)

~114 =CH₂ (C8)

~65 -CH₂-O- (C1)

~34 -CH₂-C= (C6)

~29 -(CH₂)₃- (C3, C4, C5)

~28 -CH₂-CH₂-O- (C2)

~21 -C(=O)-CH₃
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Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual

experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon: The carbon of the carbonyl group in the acetate moiety is the most

deshielded, appearing at approximately 171 ppm.

Olefinic Carbons: The carbons of the double bond (C7 and C8) resonate in the downfield

region, with the substituted carbon (=CH-) appearing around 139 ppm and the terminal

methylene carbon (=CH₂) around 114 ppm.

Oxygenated Carbon: The carbon atom bonded to the acetate oxygen (C1) is found at

approximately 65 ppm.

Aliphatic Carbons: The remaining methylene carbons of the alkyl chain and the methyl

carbon of the acetate group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 7-Octenyl Acetate

Frequency (cm⁻¹) Intensity Assignment

~3075 Medium =C-H stretch (vinyl)

~2930, ~2860 Strong C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1640 Medium C=C stretch (alkene)

~1240 Strong C-O stretch (acetate)

~990, ~910 Medium =C-H bend (vinyl out-of-plane)

Interpretation of the IR Spectrum:
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C-H Stretches: The presence of both sp² and sp³ hybridized C-H bonds is evident. The peak

around 3075 cm⁻¹ is characteristic of the stretching vibration of the C-H bonds on the double

bond. The strong absorptions around 2930 and 2860 cm⁻¹ are due to the symmetric and

asymmetric stretching of the C-H bonds in the methylene and methyl groups.

Carbonyl Stretch: A very strong and sharp absorption band around 1740 cm⁻¹ is a definitive

indicator of the C=O stretching vibration of the ester functional group.

C=C Stretch: The stretching vibration of the carbon-carbon double bond appears as a

medium intensity band around 1640 cm⁻¹.

C-O Stretch: The strong absorption band at approximately 1240 cm⁻¹ corresponds to the

stretching vibration of the C-O single bond of the acetate group.

Vinyl C-H Bends: The out-of-plane bending vibrations of the C-H bonds on the terminal

double bond give rise to characteristic absorptions around 990 and 910 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. For 7-octenyl acetate,

Electron Ionization (EI) is a common technique.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) for 7-octenyl acetate is expected at m/z 170, corresponding to its

molecular weight.[2] The fragmentation pattern is influenced by the presence of the ester group

and the double bond.

Table 4: Major Predicted Fragment Ions in the Mass Spectrum of 7-Octenyl Acetate
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m/z Proposed Fragment

170 [C₁₀H₁₈O₂]⁺ (Molecular Ion)

110 [M - CH₃COOH]⁺

68 [C₅H₈]⁺

43 [CH₃CO]⁺ (Base Peak)

Interpretation of the Mass Spectrum:

Molecular Ion (m/z 170): The presence of a peak at m/z 170 confirms the molecular weight of

7-octenyl acetate.

Loss of Acetic Acid (m/z 110): A common fragmentation pathway for acetate esters is the

loss of a neutral acetic acid molecule (60 Da), leading to a fragment ion at m/z 110.

Allylic Cleavage: Cleavage of the C-C bond beta to the double bond can lead to the

formation of a stable allylic carbocation.

Base Peak (m/z 43): The most intense peak in the spectrum (the base peak) is typically

observed at m/z 43, corresponding to the acylium ion [CH₃CO]⁺, which is characteristic of

acetate esters.

[C10H18O2]+•
m/z = 170

[C8H14]+•
m/z = 110- CH3COOH

[CH3CO]+
m/z = 43

(Base Peak)

- C8H15O•

[C5H8]+•
m/z = 68

Allylic Cleavage

Click to download full resolution via product page

Caption: Proposed key fragmentation pathways for 7-octenyl acetate in mass spectrometry.

Experimental Protocols
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The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate

experimental protocols.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 7-octenyl acetate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Ensure the sample height in the tube is appropriate for the spectrometer being used.

¹H and ¹³C NMR Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: Calibrated 90° pulse

Spectral width: Appropriate for the chemical shift range of the compound.

¹³C NMR Parameters:

Number of scans: 1024 or more, depending on the sample concentration.

Relaxation delay: 2-5 seconds

Pulse program: Standard proton-decoupled pulse sequence.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1315577/docs?utm_src=pdf-body#spectroscopic-profile-of-7-octenyl-acetate-a-comprehensive-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315577?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


FT-IR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat 7-octenyl acetate directly onto the center of the ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Clean the ATR crystal thoroughly after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 7-octenyl acetate (e.g., 100 ppm) in a volatile solvent such as

hexane or dichloromethane.

GC-MS Parameters:

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for

separating volatile esters.

Injection: Split injection is typically used to avoid column overloading.

Oven Temperature Program: An initial temperature of around 50°C held for a few minutes,

followed by a ramp to a final temperature of around 250°C at a rate of 10-20°C/min.

MS Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Conclusion
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This technical guide has provided a detailed overview of the spectroscopic data for 7-octenyl
acetate, encompassing NMR, IR, and MS techniques. The presented data, interpretations, and

experimental protocols serve as a valuable resource for researchers, scientists, and

professionals in drug development and related fields. The characteristic spectral features,

including the vinyl and acetate group signals in NMR, the strong carbonyl absorption in IR, and

the prominent acylium ion in MS, collectively provide a robust fingerprint for the confident

identification and characterization of this important fragrance compound.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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